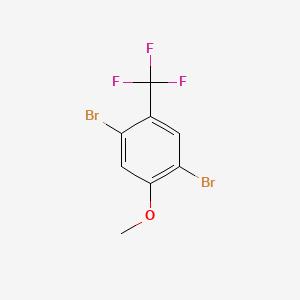
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of benzene, featuring bromine, methoxy, and trifluoromethyl substituents
准备方法
The synthesis of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the bromination of 2-methoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound with a phenyl group replacing one of the bromine atoms.
科学研究应用
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s trifluoromethyl group is of particular interest in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. It is used to design and synthesize new drug candidates with improved efficacy and stability.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s bromine atoms and methoxy group play crucial roles in determining its reactivity and interaction with other molecules. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached .
In biological systems, the compound’s trifluoromethyl group can enhance its binding affinity to target proteins and enzymes. This group is known to increase the lipophilicity and metabolic stability of molecules, making them more effective as drugs. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one, which can significantly alter its chemical properties and reactivity.
1,4-Dibromo-2-methoxybenzene: Lacking the trifluoromethyl group, this compound has different electronic and steric properties, affecting its behavior in chemical reactions.
1,4-Dibromo-2,5-difluorobenzene:
The uniqueness of this compound lies in its combination of bromine, methoxy, and trifluoromethyl substituents, which impart distinct chemical and physical properties that are valuable in various research and industrial contexts.
属性
分子式 |
C8H5Br2F3O |
|---|---|
分子量 |
333.93 g/mol |
IUPAC 名称 |
1,4-dibromo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI 键 |
CCOGZOLMWQNIDD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




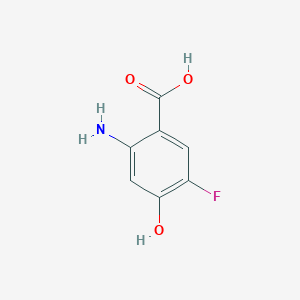

![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
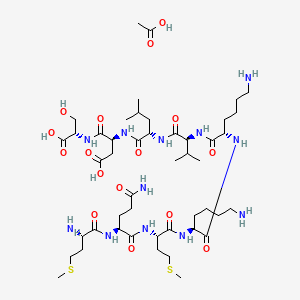
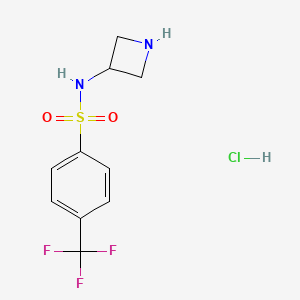

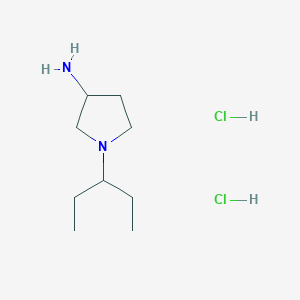
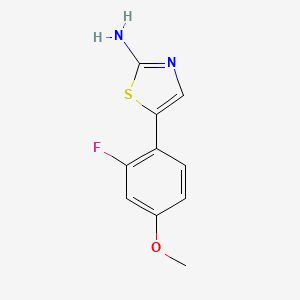
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)

